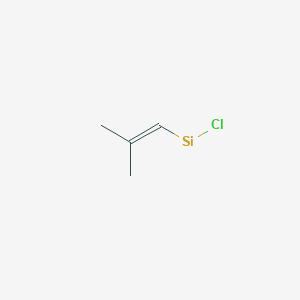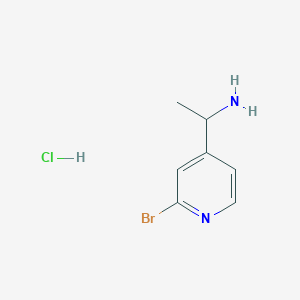![molecular formula C27H24N2O5 B14787440 2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl]acetic acid](/img/structure/B14787440.png)
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one is a complex organic compound that has garnered significant interest in the fields of chemistry and biochemistry. This compound is characterized by its unique structure, which includes a fluorene-based protecting group (Fmoc) attached to a benzazepinone core. The presence of both amino and carboxymethyl groups makes it a versatile intermediate in various synthetic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclization of an appropriate amino acid derivative to form the benzazepinone core, followed by the introduction of the Fmoc protecting group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one can undergo a variety of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the benzazepinone core can be reduced to form alcohols.
Substitution: The Fmoc group can be removed under basic conditions to reveal the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like piperidine for Fmoc deprotection. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso derivatives, while reduction of the carbonyl group can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in synthetic chemistry.
Applications De Recherche Scientifique
(S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in peptide synthesis, where the Fmoc group protects the amino group during chain elongation.
Medicine: Its derivatives are investigated for potential therapeutic properties, including enzyme inhibition and receptor modulation.
Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its versatile reactivity and stability.
Mécanisme D'action
The mechanism of action of (S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one is largely dependent on its specific application. In peptide synthesis, the Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. In medicinal chemistry, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. These interactions often involve hydrogen bonding, hydrophobic interactions, and covalent modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-3-one : A structural isomer with a different position of the benzazepinone core.
- (S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-3-one : Another isomer with variations in the benzazepinone ring structure.
- (S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-4-benzazepin-3-one : A compound with a different substitution pattern on the benzazepinone core.
Uniqueness
What sets (S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one apart is its specific arrangement of functional groups, which imparts unique reactivity and stability. This makes it particularly valuable in synthetic applications where precise control over reaction pathways is required.
Propriétés
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c30-25(31)15-29-14-18-8-2-1-7-17(18)13-24(26(29)32)28-27(33)34-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h1-12,23-24H,13-16H2,(H,28,33)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAHAHMAXJASPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(CC2=CC=CC=C21)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, N-[(1R,2R)-2-[(2-bromophenyl)methoxy]cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B14787367.png)
![methyl (1R)-3-benzyl-2-(methoxymethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14787381.png)
![[(13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate](/img/structure/B14787387.png)
![[(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol;oxalic acid](/img/structure/B14787390.png)
![2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;hydrochloride](/img/structure/B14787393.png)


![2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione](/img/structure/B14787412.png)

![6,6'-((3,3'-Di-tert-butyl-5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine](/img/structure/B14787432.png)

![methyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B14787450.png)
